molecular formula C9H9N3O3 B14643036 [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide CAS No. 54215-26-8

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide

Cat. No.: B14643036
CAS No.: 54215-26-8
M. Wt: 207.19 g/mol
InChI Key: NMYIBTXJRHCQQD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bridge-headed nitrogen atom, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide involves a microwave-mediated, catalyst-free approach. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction. The process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. This method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and enhances yield, making it a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide has numerous applications in scientific research:

Properties

CAS No.

54215-26-8

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium-2-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(13)8-10-7-5-3-4-6-11(7)12(8)14/h3-6H,2H2,1H3

InChI Key

NMYIBTXJRHCQQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=[N+](N2C=CC=CC2=N1)[O-]

Origin of Product

United States

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